molecular formula C16H23NO5 B14188192 Diethyl N-(4-methoxyphenyl)-L-glutamate CAS No. 850404-60-3

Diethyl N-(4-methoxyphenyl)-L-glutamate

Cat. No.: B14188192
CAS No.: 850404-60-3
M. Wt: 309.36 g/mol
InChI Key: KKVSKTXBEKJXNV-AWEZNQCLSA-N
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Description

Diethyl N-(4-methoxyphenyl)-L-glutamate is an organic compound that belongs to the class of glutamate derivatives It is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the glutamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-methoxyphenyl)-L-glutamate typically involves the reaction of L-glutamic acid with diethyl phosphite and 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: L-glutamic acid is reacted with diethyl phosphite in the presence of a catalyst to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 4-methoxyaniline to form this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-methoxyphenyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Diethyl N-(4-methoxyphenyl)-L-glutamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl N-(4-methoxyphenyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-methoxyphenyl phosphate: Another compound with a methoxyphenyl group, but with different functional groups attached.

    N-(4-methoxyphenyl)thiazol-2-yl derivatives: Compounds with similar aromatic structures but different functional groups and biological activities.

Uniqueness

Diethyl N-(4-methoxyphenyl)-L-glutamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

850404-60-3

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

diethyl (2S)-2-(4-methoxyanilino)pentanedioate

InChI

InChI=1S/C16H23NO5/c1-4-21-15(18)11-10-14(16(19)22-5-2)17-12-6-8-13(20-3)9-7-12/h6-9,14,17H,4-5,10-11H2,1-3H3/t14-/m0/s1

InChI Key

KKVSKTXBEKJXNV-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC1=CC=C(C=C1)OC

Origin of Product

United States

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